molecular formula C5H5N3O2 B1482331 4-(Prop-2-yn-1-yl)-1,2,4-triazolidine-3,5-dione CAS No. 1696088-59-1

4-(Prop-2-yn-1-yl)-1,2,4-triazolidine-3,5-dione

Cat. No.: B1482331
CAS No.: 1696088-59-1
M. Wt: 139.11 g/mol
InChI Key: FGDQXECEPUYKRC-UHFFFAOYSA-N
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Description

4-(Prop-2-yn-1-yl)-1,2,4-triazolidine-3,5-dione is a useful research compound. Its molecular formula is C5H5N3O2 and its molecular weight is 139.11 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(Prop-2-yn-1-yl)-1,2,4-triazolidine-3,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating biochemical processes. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes involved in cell growth and differentiation. Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular processes, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects is essential for determining the therapeutic potential and safety of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can modulate the activity of key enzymes in pathways such as glycolysis and the citric acid cycle, leading to changes in the production and utilization of metabolic intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. The distribution pattern of this compound can influence its efficacy and toxicity, making it an important factor in its biochemical analysis .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

4-prop-2-ynyl-1,2,4-triazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c1-2-3-8-4(9)6-7-5(8)10/h1H,3H2,(H,6,9)(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDQXECEPUYKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Prop-2-yn-1-yl)-1,2,4-triazolidine-3,5-dione
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4-(Prop-2-yn-1-yl)-1,2,4-triazolidine-3,5-dione
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4-(Prop-2-yn-1-yl)-1,2,4-triazolidine-3,5-dione
Reactant of Route 6
4-(Prop-2-yn-1-yl)-1,2,4-triazolidine-3,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.